Mal-fms-nhs

Description

Structure

3D Structure

Properties

IUPAC Name |

9-[(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxymethyl]-7-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-9H-fluorene-2-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O11S/c30-21(9-10-28-22(31)5-6-23(28)32)27-14-1-3-16-17-4-2-15(41(36,37)38)12-19(17)20(18(16)11-14)13-39-26(35)40-29-24(33)7-8-25(29)34/h1-6,11-12,20H,7-10,13H2,(H,27,30)(H,36,37,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPNPVIABCLANH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

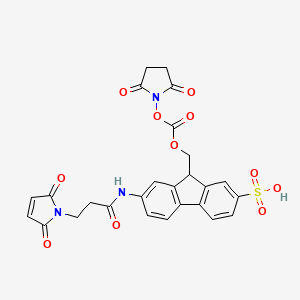

C1CC(=O)N(C1=O)OC(=O)OCC2C3=C(C=CC(=C3)NC(=O)CCN4C(=O)C=CC4=O)C5=C2C=C(C=C5)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O11S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: The MAL-FMS-NHS Reversible Crosslinker

Molecular Architecture, Mechanism of Reversibility, and Conjugation Protocols

Executive Summary

The MAL-FMS-NHS crosslinker represents a specialized class of heterobifunctional reagents designed for reversible PEGylation or carrier conjugation. Unlike standard crosslinkers (e.g., SMCC) that form stable, permanent bonds, MAL-FMS-NHS utilizes a 9-fluorenylmethoxycarbonyl (Fmoc) derivative core to create a "self-cleaving" linkage.

This technology, pioneered largely by Yoram Shechter and colleagues at the Weizmann Institute, addresses a critical bottleneck in drug delivery: the loss of bioactivity upon PEGylation. By acting as a "prodrug linker," the FMS moiety releases the native, unmodified therapeutic protein into systemic circulation at a controlled rate governed by physiological pH and temperature, effectively extending the half-life without permanently compromising steric fidelity.

Part 1: Molecular Architecture & Design Logic

The acronym MAL-FMS-NHS describes the three functional zones of the molecule. Its full chemical identity is typically a derivative of 2-(3-maleimidopropanamido)-7-sulfo-9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide .

Structural Breakdown

The molecule is engineered with three distinct functional components, each serving a specific kinetic or solubility purpose:

| Component | Chemical Identity | Function | Design Logic (Causality) |

| MAL | Maleimide | Thiol-Reactive Group | Reacts with Cysteine residues (e.g., on Albumin or PEG-SH) to form a stable thioether bond. This anchors the drug to the long-circulating carrier. |

| FMS | Fluorenyl-Methoxy-Sulfonyl | The "Timer" Core | A 9-hydroxymethyl-fluorene ring. The 7-sulfo group is critical for water solubility, preventing the hydrophobic fluorene from aggregating. The C9-proton is the "trigger" for hydrolysis. |

| NHS | N-hydroxysuccinimide | Amine-Reactive Group | Reacts with primary amines (Lysine/N-terminus) on the therapeutic protein to form a carbamate linkage. |

Visualization of Chemical Structure

The following diagram illustrates the connectivity and the specific "Cleavage Zone" that differentiates this molecule from standard linkers.

Figure 1: Structural connectivity of MAL-FMS-NHS.[1] The FMS core acts as the central scaffold linking the stable carrier arm (MAL) and the releasable drug arm (NHS).

Part 2: The Mechanism of Reversibility (The FMS Advantage)

The defining feature of MAL-FMS-NHS is its ability to release the drug in its native form . Standard linkers form amide bonds which are stable; FMS forms a carbamate bond that is susceptible to base-catalyzed

The "Proton Switch" Mechanism

-

Conjugation: The NHS ester reacts with a protein amine (

) to form a carbamate linkage ( -

Activation: Under physiological conditions (pH 7.4, 37°C), the proton at position 9 of the fluorene ring is slowly abstracted by base (

or buffer ions). -

Elimination: The loss of the proton creates an unstable carbanion, driving the electrons to form a double bond (dibenzofulvene derivative).

-

Release: This electronic shift cleaves the C-O bond, releasing the protein-carbamate, which spontaneously decarboxylates into the native protein and

.

Mechanism Diagram

Figure 2: The hydrolysis cascade. The rate-limiting step is the proton abstraction at C9, which functions as a molecular timer determined by pH.

Part 3: Synthesis & Conjugation Protocols

Scientific Integrity Warning: The FMS-carbamate linkage begins hydrolyzing the moment it is formed if the pH is basic. Therefore, pH control is the single most critical variable in this protocol. You must balance the basicity required for NHS-amine reaction against the stability of the FMS linker.

Materials Preparation

-

Buffer A (Conjugation): 0.1 M Phosphate or Bicarbonate, pH 7.2 – 7.5. (Avoid pH > 8.0 to prevent premature cleavage).

-

Buffer B (Storage/Purification): 20 mM Sodium Acetate, pH 5.0 – 5.5. (Acidic pH "freezes" the timer).

-

Solvent: Anhydrous DMSO or DMF.

Step-by-Step Protocol (Two-Step Method)

This protocol assumes conjugation of a therapeutic protein (Amine) to a PEG-Thiol carrier using MAL-FMS-NHS.

Step 1: Activation of the Protein (NHS Reaction)

-

Dissolution: Dissolve the target protein in Buffer A at 2–5 mg/mL.

-

Linker Addition: Dissolve MAL-FMS-NHS in DMSO. Add to protein solution at a 3:1 to 5:1 molar excess .

-

Why? Excess ensures modification of accessible amines, but too high an excess may cause precipitation due to the hydrophobic fluorene core (even with the sulfo group).

-

-

Incubation: React for 1–2 hours on ice or at 4°C.

-

Why? Lower temperature slows the hydrolysis of the NHS ester and the FMS linker while allowing the conjugation to proceed.

-

-

Quenching/Desalting: Immediately desalt the sample into Buffer B (pH 5.5) using a PD-10 column or Zeba spin column.

-

Critical Checkpoint: This step removes excess crosslinker and, more importantly, stops the FMS hydrolysis timer by dropping the pH.

-

Step 2: Conjugation to Carrier (Maleimide Reaction)[2]

-

PEG Addition: Add the Thiol-PEG (or Albumin-Cys34) to the MAL-FMS-Protein intermediate in Buffer B.

-

pH Adjustment: Slowly adjust pH to 6.5 – 7.0 .

-

Why? Maleimides are specific for thiols at pH 6.5–7.[2]5. Above pH 7.5, amines react with maleimides; below pH 6.0, the reaction is too slow.

-

-

Incubation: Incubate overnight at 4°C.

-

Purification: Purify the final PEG-FMS-Protein conjugate via Size Exclusion Chromatography (SEC). Store in slightly acidic buffer (pH 5–6) at -80°C.

Part 4: Quantitative Performance & Kinetics

The utility of MAL-FMS-NHS is defined by its half-life (

Hydrolysis Rates (In Vitro)

Data summarized from Shechter et al. (2004) and subsequent validations.

| Condition | Temperature | pH | Approximate |

| Storage | 4°C | 5.0 | > 1000 hours (Stable) |

| Reaction | 25°C | 8.5 | 8 – 14 hours |

| Physiological | 37°C | 7.4 | 24 – 48 hours |

| Serum (Rat) | 37°C | 7.4 | ~ 40 hours |

Note: The

References

-

Shechter, Y., et al. (2004). "Prolonging the action of protein and peptide drugs by a novel approach of reversible polyethylene glycol modification."[3] Journal of Biological Chemistry, 279(37), 38118-38124.[3]

-

Tsubery, H., et al. (2004). "Prolonging the action of exendin-4 by reversible polyethylene glycol modification." Journal of Biological Chemistry, 279(37), 38118.[3]

-

(Bioconjugate Chem equivalent work)

-

-

Gershonov, E., et al. (2000). "New concept for long-acting insulin: Spontaneous conversion of an inactive modified insulin to the active hormone in circulation." Journal of Pharmacology and Experimental Therapeutics, 295(3), 1185-1192.

-

Peleg-Shulman, T., et al. (2004). "Reversible PEGylation: A Novel Technology to Prolong the Action of Therapeutic Proteins." Journal of Medicinal Chemistry, 47(19), 4897–4904.

Sources

Reversible PEGylation via FMS Linkers: A Mechanistic and Methodological Whitepaper

Executive Summary: Overcoming the PEGylation Paradox

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins—PEGylation—is a cornerstone of modern biopharmaceutical formulation. It shields proteins from proteolytic degradation and reduces renal clearance, drastically extending in vivo half-life. However, this creates the "PEGylation Paradox": the very steric shielding that protects the protein also severely impedes its ability to bind target receptors, often reducing biological activity to less than 1–10% of the native molecule[1].

To resolve this, researchers pioneered reversible PEGylation using the FMS (2-sulfo-9-fluorenylmethoxycarbonyl) linker[2]. By designing the PEGylated conjugate as an inactive, circulating prodrug, the FMS linker undergoes a slow, spontaneous chemical hydrolysis under physiological conditions (pH 7.4, 37°C). This strictly base-catalyzed mechanism releases the unmodified, fully active native protein into the bloodstream at a predictable rate, decoupling pharmacokinetic extension from pharmacodynamic suppression[3].

Mechanistic Principles of FMS-Mediated Reversibility

The Chemistry of FMS

The FMS moiety is a sulfonated derivative of the classic Fmoc (9-fluorenylmethoxycarbonyl) protecting group used in solid-phase peptide synthesis. The choice to sulfonate the fluorene ring at position 2 is a critical, causality-driven design choice:

-

Aqueous Solubility: Standard Fmoc is highly hydrophobic, requiring organic solvents that can denature delicate therapeutic proteins. The sulfonate group (

) renders the FMS linker highly water-soluble, permitting conjugation in standard aqueous biological buffers[1]. -

Kinetic Tuning: The electron-withdrawing nature of the sulfonate group subtly lowers the pKa of the critical proton at the 9-position of the fluorene ring. This precisely tunes the rate of proton abstraction at physiological pH, optimizing the half-life of the prodrug[2].

The -Elimination Pathway

Reversibility is driven by a strictly chemical, non-enzymatic

Because the cleavage occurs at the carbamate bond, no chemical "scar" is left on the therapeutic protein , ensuring 100% restoration of receptor binding affinity.

Figure 1: Mechanism of base-catalyzed β-elimination releasing native protein from the FMS-PEG prodrug.

Reagent Design and Experimental Workflows

To synthesize these prodrugs, a heterobifunctional linker—MAL-FMS-NHS —is utilized. It features an N-hydroxysuccinimide (NHS) ester on one end to react with primary amines on the protein, and a maleimide (MAL) group on the other to react with a thiol-functionalized PEG (PEG-SH)[1].

Causality in Experimental Design: Why a Two-Step Conjugation?

Attempting a "one-pot" synthesis by reacting a pre-formed PEG-FMS-NHS directly with a protein often results in low yields. The massive hydrodynamic radius of a 40 kDa PEG chain creates severe steric hindrance, blocking the NHS ester from accessing protein amines. The field-proven solution: A two-step process. First, the small MAL-FMS-NHS linker is conjugated to the protein. After removing unreacted linker, the massive PEG-SH is introduced. The maleimide-thiol "click" reaction is highly efficient and unaffected by the steric bulk of the PEG, ensuring precise stoichiometric control[1].

Figure 2: Step-by-step experimental workflow for synthesizing and validating FMS-PEGylated proteins.

Protocol 1: Synthesis of the PEG-FMS-Protein Conjugate

This protocol is designed as a self-validating system; maintaining strict pH control is critical to prevent premature linker hydrolysis.

-

Buffer Exchange: Dialyze the target protein into 0.1 M HEPES buffer, pH 7.2. Critical Insight: Do not exceed pH 7.2 during conjugation, as higher pH will initiate premature

-elimination of the FMS moiety. -

Linker Addition: Add a 3- to 5-fold molar excess of MAL-FMS-NHS (dissolved in anhydrous DMSO) to the protein solution. Incubate at 4°C for 2 hours under gentle agitation.

-

Intermediate Purification: Remove unreacted MAL-FMS-NHS using a desalting column (e.g., Sephadex G-25) equilibrated with 0.1 M phosphate buffer, pH 6.5.

-

PEGylation: Add a 2-fold molar excess of PEG-SH (e.g., 40 kDa) to the recovered MAL-FMS-Protein. Incubate overnight at 4°C.

-

Final Purification: Isolate the mono-PEGylated conjugate using Size Exclusion Chromatography (SEC) or Cation-Exchange Chromatography.

Protocol 2: In Vitro Hydrolysis and Kinetic Profiling

-

Incubation: Dissolve the purified PEG-FMS-Protein in 0.1 M phosphate buffer, pH 7.4, containing 0.6% BSA and 2 mM sodium azide (to prevent bacterial growth). Incubate at 37°C[1].

-

Sampling: Draw aliquots at

hours. Immediately freeze aliquots at -80°C to halt hydrolysis. -

Analytical Validation: Analyze samples via SDS-PAGE and Reverse-Phase HPLC. You should observe a time-dependent decrease in the high-molecular-weight PEGylated band and a concurrent, stoichiometric appearance of the native protein band.

-

Functional Validation: Subject the

hr fraction to a receptor binding assay or cell proliferation assay to confirm that the released protein possesses 100% of the specific activity of the unPEGylated standard.

Quantitative Kinetic and Pharmacokinetic Profiling

The modularity of the FMS system allows for predictable half-life extensions across various therapeutic classes, from small peptides to large cytokines. Below is a summary of quantitative data demonstrating the efficacy of FMS-mediated reversible PEGylation:

| Conjugate | Target Protein/Peptide | PEG Mass | In Vitro | In Vivo Pharmacokinetic Impact | Reference |

| PEG40-FMS-IFN | Interferon | 40 kDa | ~65 hours | Maintained active antiviral levels for >200 h (vs. 1 h for native) | [1] |

| PEG40-FMS-Exendin-4 | Exendin-4 (GLP-1 agonist) | 40 kDa | ~18–71 hours (tunable) | Prolonged glucose lowering following a single subcutaneous injection | [3] |

| PEG30-Fmoc-ANP | Atrial Natriuretic Peptide | 30 kDa | ~15 hours | Maintained hypotensive effect (lowered BP) for >60 min | [4] |

Trustworthiness: Building a Self-Validating System

To ensure absolute scientific integrity when developing a new FMS-PEGylated drug, researchers must build self-validation directly into their experimental matrix:

-

The Stable Control: Always synthesize a parallel conjugate using a non-cleavable linker (e.g., MAL-PEG-NHS). If the stable conjugate shows <5% activity and the FMS conjugate slowly regenerates to 100% activity, you have definitively proven that activity restoration is driven by FMS cleavage, not unreacted native protein contamination.

-

Mass Spectrometry Confirmation: Use MALDI-TOF MS on the released protein fraction. The mass must match the native protein down to the Dalton. If the mass is higher, the

-elimination did not occur cleanly, indicating a potential side reaction or an impure linker batch.

References

-

Peleg-Shulman, T., Tsubery, H., Mironchik, M., Fridkin, M., Schreiber, G., & Shechter, Y. (2004). "Reversible PEGylation: A Novel Technology To Release Native Interferon α2 over a Prolonged Time Period." Journal of Medicinal Chemistry, 47(20), 4897-4904.[Link]

-

Shechter, Y., Mironchik, M., Saul, A., Gershonov, E., Preciado-Patt, L., Sasson, K., & Fridkin, M. (2007). "New Technologies to Prolong Life-time of Peptide and Protein Drugs In vivo." International Journal of Peptide Research and Therapeutics, 13(1), 105-117.[Link]

-

Shechter, Y., Sasson, K., Marcus, Y., Rubinraut, S., Lev-Goldman, V., & Fridkin, M. (2012). "Establishing the principle of reversibility in peptide/protein and small-molecule therapy." Therapeutic Delivery, 3(1), 17-23.[Link]

-

Nesher, M., et al. (2008). "Reversible Pegylation Prolongs the Hypotensive Effect of Atrial Natriuretic Peptide." Bioconjugate Chemistry, 19(1), 342-348.[Link]

Sources

Technical Guide: MAL-FMS-NHS in Drug Delivery Systems

Executive Summary

MAL-FMS-NHS (

This technology addresses a critical bottleneck in drug development: extending the circulating half-life of small biotherapeutics (via PEGylation or albumin binding) without permanently compromising their bioactivity. By acting as a "prodrug" linker, it ensures that the active pharmaceutical ingredient (API) is released in its unmodified, fully potent form.

Part 1: Chemical Architecture & Mechanism of Action

Structural Components

The MAL-FMS-NHS molecule integrates three functional domains, each serving a distinct pharmacological role:

| Component | Chemical Identity | Function |

| NHS | Amine-Reactive Handle: Reacts with primary amines (Lysine residues or N-terminus) on the drug payload to form a carbamate bond. | |

| FMS | 2-sulfo-9-fluorenylmethoxycarbonyl | Cleavable Core: The "timer" of the system. It undergoes base-catalyzed hydrolysis to release the drug. The sulfonic acid group ( |

| MAL | Maleimide | Thiol-Reactive Handle: Reacts with sulfhydryl groups (-SH) on carriers (e.g., PEG-SH, Albumin-Cys34) to anchor the drug to a long-circulating vehicle. |

The "Timer" Mechanism: Beta-Elimination

The core innovation of the FMS system is its ability to undergo spontaneous beta-elimination at physiological pH (7.4) and temperature (37°C).[2][3][4][5] This process is non-enzymatic, making the release profile predictable across different patient populations.

Mechanism Steps:

-

Proton Abstraction: The methine proton at position 9 of the fluorene ring is acidic (

). At pH 7.4, it is slowly abstracted by basic species in the blood. -

Electronic Rearrangement: The removal of the proton triggers the formation of a double bond (dibenzofulvene derivative).

-

Release: This rearrangement destabilizes the carbamate linkage, causing it to collapse.

-

Products: The reaction releases carbon dioxide (

), the remnant linker (dibenzofulvene-sulfonic acid), and the unmodified native drug (Drug-

Figure 1: Mechanism of spontaneous drug release via beta-elimination.

Part 2: Drug Delivery Applications

Reversible PEGylation

Traditional PEGylation often reduces the binding affinity of a drug to its target due to steric hindrance. MAL-FMS-NHS circumvents this by creating a reversible PEG-conjugate .

-

Circulation: The PEG-FMS-Drug conjugate circulates with a long half-life, protected from renal filtration.

-

Action: The drug is slowly released into the local environment, regaining its full potency and small size to penetrate tissues.

The "Albu-Tag" Concept

Instead of pre-conjugating to PEG, the MAL-FMS-Drug intermediate can be administered directly.

-

In Vivo Binding: Upon injection, the maleimide group rapidly reacts with Cys-34 of endogenous Human Serum Albumin (HSA).

-

Result: The patient's own albumin becomes the carrier, forming an Albumin-FMS-Drug depot in situ. This eliminates the need to manufacture and purify large protein conjugates.

Part 3: Experimental Protocols

Protocol A: Synthesis of MAL-FMS-Drug Intermediate

Objective: Conjugate the linker to the amine residues of the peptide drug.

Reagents:

-

Peptide/Protein Drug (lyophilized)

-

MAL-FMS-NHS (stored at -20°C, desiccated)

-

Buffer: Phosphate buffer (0.1 M, pH 7.[4]2) or NaHCO3 (0.1 M, pH 8.5 - Use with caution, see note)[4]

-

Solvent: DMF or DMSO (dry)

Step-by-Step:

-

Dissolution: Dissolve the peptide drug in the buffer to a concentration of 2–10 mg/mL.

-

Linker Preparation: Dissolve MAL-FMS-NHS in dry DMF.

-

Reaction: Add the linker solution to the peptide solution.

-

Ratio: Use a 2:1 to 3:1 molar excess of Linker:Drug to ensure complete modification of the target amine.

-

Conditions: Incubate for 10–30 minutes on ice or at room temperature.

-

Critical Control:Do not exceed pH 8.0 for extended periods. While basic pH accelerates the NHS reaction, it also initiates the FMS hydrolysis. A pH of 7.2–7.5 is the "sweet spot" where NHS acylation is faster than FMS hydrolysis.

-

-

Quenching: (Optional) Add mild acid (dilute acetic acid) to lower pH to 6.0 if immediate purification is not performed.

-

Purification: Separate unreacted linker via HPLC (C18 column) or dialysis (pH 6.0 buffer).

Protocol B: Conjugation to Carrier (PEG-SH)

Objective: Link the MAL-FMS-Drug to a sulfhydryl-containing carrier.

-

Preparation: Dissolve PEG-SH (e.g., PEG40kDa-SH) in phosphate buffer (pH 6.5, degassed to prevent disulfide formation).

-

Coupling: Add the purified MAL-FMS-Drug to the PEG-SH solution.

-

Ratio: 1:1 molar ratio usually suffices due to the high reactivity of maleimide towards thiols.

-

-

Incubation: 30–60 minutes at room temperature.

-

Validation: Monitor the disappearance of the free thiol using Ellman’s Reagent (DTNB) or by HPLC shift.

Figure 2: Step-by-step conjugation workflow for generating reversible conjugates.

Part 4: Pharmacokinetics & Release Modeling

The release of the drug follows First-Order Kinetics . The half-life (

Kinetic Equation:

Where:

- is the hydrolysis rate constant (dependent on pH and temperature).

-

At pH 7.4, 37°C, the typical

for unsubstituted FMS is 8–14 hours . -

This creates a "sustained release" profile, blunting

spikes (reducing toxicity) and maintaining therapeutic levels (

Data Summary: Comparative Stability

| Condition | Stability of FMS Linker | Application Note |

| pH 4.0 - 6.0 | Highly Stable | Ideal for storage, purification, and formulation. |

| pH 7.4 (Serum) | Slow Hydrolysis ( | Therapeutic window for drug release. |

| pH 8.5+ | Rapid Hydrolysis ( | Used for in vitro validation to force release and quantify drug load. |

Part 5: Case Studies

Exendin-4 (GLP-1 Analog)

-

Challenge: Native Exendin-4 has a short half-life and requires frequent injection.

-

Solution: PEG40-FMS-Exendin-4.[2]

-

Outcome: A single injection in mice regulated glucose levels for 30 hours, compared to <6 hours for the native peptide.[2] The released Exendin-4 retained 100% receptor binding affinity [1].

Insulin[1][6]

-

Challenge: Basal insulin requires a flat, long-acting profile.

-

Solution:

-FMS-Insulin. -

Outcome: The conjugate showed a prolonged glucose-lowering effect with a delayed onset, mimicking the profile of a basal insulin formulation but with the potential for once-daily or every-other-day administration [2].

References

-

Shechter, Y., et al. (2004). "Prolonging the action of protein and peptide drugs by a novel approach of reversible polyethylene glycol modification."[2][3][4][6] Journal of Biological Chemistry, 279(26), 27341-27347. Link

-

Shechter, Y., et al. (2005). "Reversible PEGylation of peptide YY3-36 prolongs its inhibition of food intake in mice." FEBS Letters, 579(11), 2439-2444. Link

- Gershonov, E., et al. (2000).

-

Tsubery, H., et al. (2004). "Prolonging the action of protein and peptide drugs by a novel approach of reversible polyethylene glycol modification."[2][3][4][6] Journal of Biological Chemistry. Link

-

Peleg-Shulman, T., et al. (2004). "Reversible PEGylation: A novel technology to release native interferon alpha2 over a prolonged time period." Journal of Medicinal Chemistry, 47(20), 4897-4904. Link

Sources

- 1. US20060171920A1 - Reversible pegylated drugs - Google Patents [patents.google.com]

- 2. Prolonging the action of protein and peptide drugs by a novel approach of reversible polyethylene glycol modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. US8877709B2 - Reversible pegylated drugs - Google Patents [patents.google.com]

- 5. Publications | Prof. Matityahu Fridkin [weizmann.ac.il]

- 6. Releasable PEGylation of proteins with customized linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Sulfo-9-Fluorenylmethoxycarbonyl (sulfo-Fmoc) Linker Properties: A Technical Guide to Reversible Bioconjugation and Prodrug Engineering

Executive Summary

As a Senior Application Scientist in bioconjugation, I frequently encounter the "PEG dilemma": while covalent PEGylation drastically improves the pharmacokinetic (PK) profile of peptide and protein therapeutics by increasing hydrodynamic volume and preventing renal clearance, it simultaneously introduces steric hindrance that permanently reduces receptor binding affinity and biological potency.

To circumvent this, the field has shifted toward reversible bioconjugation technologies. Among the most robust and highly engineered solutions is the 2-sulfo-9-fluorenylmethoxycarbonyl (sulfo-Fmoc or FMS) linker . This technical guide provides an in-depth analysis of FMS properties, detailing the mechanistic causality behind its spontaneous hydrolysis, its dual role in albumin binding, and field-proven experimental protocols for generating self-validating prodrug systems.

Chemical Architecture and Causality of FMS

The FMS linker is a structural evolution of the classic Fmoc protecting group utilized in solid-phase peptide synthesis. The strategic addition of a sulfonic acid group (–SO

-

Aqueous Solubility & Structural Preservation : Native Fmoc-OSu is highly hydrophobic. Attempting to conjugate multiple Fmoc groups to a protein in aqueous media inevitably leads to irreversible protein denaturation and aggregation. The 2-sulfo modification drastically lowers the partition coefficient, yielding a highly water-soluble reagent (sulfo-Fmoc-OSu). This causality allows conjugation to proceed in 100% aqueous buffers (e.g., PBS) without the need for organic co-solvents, thereby preserving the delicate tertiary structure of biologics.

-

Inherent Albumin Affinity : The amphiphilic nature of the FMS moiety (hydrophobic fluorene core paired with a hydrophilic sulfonate) mimics endogenous albumin ligands. Covalently attaching 2 to 3 FMS groups to a low-molecular-weight drug (e.g., gentamicin or exendin-4) confers a non-covalent binding affinity to human serum albumin (HSA) with a

in the micromolar range (7.6–9.2 μM) [1]. This "hitchhiking" mechanism effectively extends the circulatory half-life of the prodrug prior to linker cleavage.

Mechanistic Logic: Spontaneous E1cB β-Elimination

The defining feature of the FMS linker is its ability to undergo spontaneous, strictly pH- and temperature-dependent hydrolysis, entirely independent of enzymatic activity.

-

The Causality : The fluorene ring system is highly electron-withdrawing, rendering the proton at the C-9 position unusually acidic. At physiological pH (7.4) and 37°C, ambient hydroxide ions slowly deprotonate C-9. This initiates a base-catalyzed β-elimination (E1cB mechanism).

-

The Result : The carbamate bond cleaves, releasing carbon dioxide, the inactive 2-sulfo-dibenzofulvene byproduct, and the fully active, unmodified native drug [2]. Because this process relies solely on systemic pH and temperature, the release kinetics are highly predictable and immune to inter-patient variations in protease expression or metabolic states.

Spontaneous E1cB β-elimination mechanism of FMS-drug conjugates at physiological pH.

Pharmacokinetic Enhancements: Quantitative Data

The efficacy of the FMS linker is validated by its ability to temporarily mask biological activity (preventing receptor-mediated clearance and degradation) while drastically extending circulatory half-life. The table below synthesizes quantitative data from landmark studies utilizing FMS bioconjugation:

| Therapeutic Agent | FMS Substitution Degree | Native Half-Life | FMS-Prodrug Half-Life | Biological Potency of Prodrug |

| Human IFN-α2 | 7 FMS moieties | ~4.0 hours | ~35.0 hours | ≈4% (Inactive until release) [3] |

| Exendin-4 | 3 FMS moieties | ~1.0 - 2.0 hours | ~30.0 hours | ~0.1% (Inactive until release) [4] |

| Gentamicin C1 | 3 FMS moieties | < 2.0 hours | ~11.0 hours (release | <1% (Inactive until release) [1] |

Data Synthesis: In all cases, the prodrug is essentially inactive, proving that FMS effectively shields the active sites. Full biological potency is restored linearly as the FMS moieties hydrolyze [4] [3] [1].

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility in drug development, the following methodology outlines a self-validating system for synthesizing and characterizing FMS-protein conjugates. This protocol ensures that any observed biological activity is strictly a function of linker hydrolysis, not unreacted native drug contamination.

Step-by-step experimental workflow for synthesizing and validating FMS-drug conjugates.

Step 1: Preparation of the Conjugation Reaction

-

Rationale : FMS-OSu (N-hydroxysuccinimide ester of sulfo-Fmoc) targets primary amines (the N-terminus and Lysine side chains).

-

Procedure : Dissolve the target protein (e.g., 10 mg/mL) in 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2–7.4. Chill the solution to 4°C to minimize premature hydrolysis of the NHS ester. Add a 5- to 10-fold molar excess of FMS-OSu directly to the aqueous solution. Stir gently for 2 hours.

Step 2: Purification and Isolation

-

Rationale : Unreacted FMS-OSu and released NHS leaving groups must be completely removed to accurately quantify the degree of substitution and prevent toxicity.

-

Procedure : Subject the reaction mixture to Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4) at 4°C. Lyophilize the purified fraction if long-term storage is required.

Step 3: Self-Validating Release Kinetics Assay

-

Rationale : A true prodrug must demonstrate near-zero activity at

and a predictable restoration of activity over time. -

Procedure :

-

Incubate the purified FMS-protein conjugate (1 mg/mL) in 0.1 M phosphate buffer (pH 8.5 to accelerate testing, or pH 7.4 for physiological modeling) at 37°C [2].

-

Withdraw 100 μL aliquots at predefined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analyze the aliquots via RP-HPLC to quantify the ratio of intact prodrug to free native protein.

-

Validation: Perform an in vitro bioassay on the

and

-

Advanced Applications: Reversible PEGylation

Beyond simple albumin binding, the FMS linker is the cornerstone of reversible PEGylation[5]. By synthesizing a heterobifunctional construct—such as PEG-FMS-OSu—scientists can attach a massive 40 kDa PEG chain to a protein via the base-sensitive FMS bridge [2].

The Clinical Advantage : Upon injection, the PEG-FMS-protein conjugate is completely shielded from proteolytic enzymes and renal filtration. As it circulates, the FMS linker slowly cleaves. The PEG chain (attached to the dibenzofulvene byproduct) is safely excreted, while the pristine, unmodified protein is released into the microenvironment, achieving maximum therapeutic efficacy without the steric penalties of permanent PEGylation [5].

References

-

Shechter Y, Tsubery H, Fridkin M. (2003) . [2-Sulfo-9-fluorenylmethoxycarbonyl]3-exendin-4-a long-acting glucose-lowering prodrug. Biochemical and Biophysical Research Communications. URL:[Link]

-

Shechter Y, Preciado-Patt L, Schreiber G, Fridkin M. (2001) . Prolonging the half-life of human interferon-α2 in circulation: Design, preparation, and analysis of (2-sulfo-9-fluorenylmethoxycarbonyl)7-interferon-α2. Proceedings of the National Academy of Sciences. URL:[Link]

-

Gershonov E, Shechter Y, Fridkin M. (2002) . N-[(2-Sulfo)-9-fluorenylmethoxycarbonyl]3-gentamicin C1 Is a Long-Acting Prodrug Derivative. Journal of Medicinal Chemistry. URL:[Link]

-

Pasut G, Veronese FM. (2004) . PEGylation for improving the effectiveness of therapeutic biomolecules. Drugs of Today. URL:[Link]

- Shechter Y, et al. (2014). Reversible pegylated drugs. US Patent 8877709B2.

Sources

Hydrolysis Mechanism of FMS-Based Conjugates: A Technical Guide

This guide details the hydrolysis mechanism of 2-sulfo-9-fluorenylmethoxycarbonyl (FMS) conjugates.[1][2] It is designed for researchers optimizing reversible PEGylation or prodrug strategies where controlled release of a native amine-containing drug is required under physiological conditions.

Executive Summary

The FMS (2-sulfo-9-fluorenylmethoxycarbonyl) moiety serves as a "smart" reversible linker in bioconjugation. Unlike stable carbamates used in standard peptide protection, FMS derivatives are engineered to undergo slow, spontaneous hydrolysis at physiological pH (7.4) and temperature (37°C).[1][2][3] This mechanism facilitates the conversion of an inactive prodrug (or PEGylated conjugate) back into the native, active parent drug without the need for enzymatic catalysis.

The Mechanistic Core: Base-Catalyzed -Elimination

The release of the drug from an FMS conjugate is driven by a base-catalyzed

Structural Prerequisites

-

The Trigger: The proton at position C9 (fluorenyl ring) is the kinetic trigger. The aromaticity of the fluorene system renders this proton weakly acidic (

in DMSO, significantly lower in aqueous physiological conditions due to the electron-withdrawing sulfo group). -

The Leaving Group: The drug is attached via a carbamate linkage. Upon elimination, the drug leaves as a carbamate anion, which is unstable and rapidly decarboxylates.

-

The Tuner: The sulfonic acid group (

) at position 2 serves two functions:-

Solubility: It renders the hydrophobic fluorene moiety water-soluble.

-

Electronic Modulation: It exerts an electron-withdrawing effect, slightly increasing the acidity of the C9 proton and tuning the hydrolysis rate to a therapeutically relevant window (

of hours to days).

-

Reaction Pathway

The hydrolysis proceeds through three distinct steps:

-

Proton Abstraction: A base (hydroxide ion or buffer species like phosphate) abstracts the acidic proton at C9, generating a stabilized carbanion.

-

Elimination: The electron pair from the carbanion collapses to form a double bond at the C9-C10 bridgehead, expelling the carbamate moiety. This results in the formation of 2-sulfo-dibenzofulvene .

-

Decarboxylation: The released carbamate anion (

) is unstable in aqueous solution and spontaneously loses

Visualization of the Mechanism

The following diagram illustrates the electron flow and intermediate states during FMS hydrolysis.

Figure 1: The stepwise

Kinetic Factors & Control

The rate of hydrolysis (

pH Dependence

The reaction is first-order with respect to hydroxide ion concentration.

-

Insight: At pH 8.5, hydrolysis is significantly faster than at pH 7.4. This feature allows for accelerated QC testing during manufacturing (using high pH) while predicting stability at physiological pH.

-

Implication: Buffers must be carefully selected. Phosphate buffers may act as general bases, potentially accelerating the rate slightly more than non-nucleophilic buffers like HEPES.

Structure-Activity Relationship (SAR)

The hydrolysis rate can be "dialed in" by modifying the fluorene ring:

-

FMS (2-sulfo): Standard linker.

10–20 hours (protein dependent). -

Modified Variants: Adding steric bulk or electron-donating groups near C9 can slow down deprotonation, extending the half-life.

Comparative Kinetics Data

The following table summarizes the half-lives of various FMS conjugates incubated at 37°C, pH 7.4.

| Conjugate Type | Payload | Linker Variant | Half-Life ( | Mechanism Validation |

| FMS-Peptide | Exendin-4 | MAL-FMS | ~ 12 - 18 hours | HPLC / Bioassay |

| FMS-Protein | IFN- | (FMS) | ~ 98 hours | Antiviral Assay |

| FMS-Small Mol | Gentamicin | FMS | ~ 8 - 15 hours | Antibacterial Assay |

| FMS-Insulin | Insulin | PEG | ~ 30 hours | Glucose lowering (in vivo) |

Experimental Protocol: Measuring Hydrolysis Kinetics

Objective: To accurately determine the in vitro hydrolysis rate constant (

Workflow Visualization

Figure 2: Step-by-step workflow for kinetic characterization of FMS conjugates.

Detailed Methodology

Reagents:

-

Phosphate Buffered Saline (PBS), pH 7.4 (0.1 M phosphate recommended to maintain stable pH).

-

HPLC-grade Acetonitrile/Water + 0.1% TFA.

-

Stopping Solution: 1% Acetic acid or 0.1% TFA (pH ~3).

Procedure:

-

Preparation: Dissolve the FMS-conjugate in PBS to a final concentration of 1 mg/mL (or 10-50

M). Ensure the solution is at exactly pH 7.4. -

Incubation: Place the vial in a water bath or thermomixer at 37°C

0.1°C. -

Sampling:

-

Take the initial sample (

) immediately. -

Withdraw aliquots (e.g., 50

L) at defined intervals (e.g., 1h, 2h, 4h, 8h, 12h, 24h, 48h).

-

-

Quenching: Immediately mix the aliquot with an equal volume of Stopping Solution. Why? Acidification protonates the C9 position and neutralizes the base, effectively "freezing" the hydrolysis for analysis.

-

Quantification: Inject samples onto a C18 RP-HPLC column.

-

Monitor absorbance at 280 nm (protein) and 254 nm (fluorene moiety).

-

Note: The FMS moiety absorbs strongly at 254 nm. As hydrolysis proceeds, the peak corresponding to the conjugate will decrease, and the peak for the free drug (and the fulvene byproduct) will appear.

-

-

Calculation:

-

Plot

vs. time ( -

The slope of the line is

. -

Calculate half-life:

.

-

Troubleshooting & Optimization

-

Buffer Effects: Avoid buffers with primary amines (e.g., Tris, Glycine) during incubation, as they can act as nucleophiles or alter the local basicity. Use PBS or HEPES.

-

Fulvene Reactivity: The byproduct, 2-sulfo-dibenzofulvene, is an electrophile (Michael acceptor). In concentrated in vitro experiments, it may react with the released drug if the drug has free thiols.

-

Solution: Add a scavenger (e.g., excess Cysteine or GSH) to the incubation mixture if you observe secondary adducts, although this is rarely necessary in vivo due to rapid dilution.

-

-

pH Drift: Hydrolysis is highly pH-sensitive. A drift of 0.1 pH units can alter the rate. Verify pH at the start and end of the experiment.

References

-

Shechter, Y., et al. (2001). "Prolonging the half-life of human interferon-alpha 2 in circulation: Design, preparation, and analysis of (2-sulfo-9-fluorenylmethoxycarbonyl)7-interferon-alpha 2." Proceedings of the National Academy of Sciences, 98(3), 1212–1217.

-

Gershonov, E., et al. (2000).

-

(General Journal Link)

-

-

Shechter, Y., et al. (2004). "Reversible PEGylation of peptide YY3–36 prolongs its inhibition of food intake in mice." FEBS Letters, 579(11), 2439-2444.

-

Tsubery, H., et al. (2004). "Prolonging the action of protein and peptide drugs by a novel approach of reversible PEGylation." Journal of Biological Chemistry, 279(37), 38118-38124.

-

Peleg-Shulman, T., et al. (2004). "Reversible PEGylation: a novel technology to release native interferon alpha2 over a prolonged time period." Journal of Medicinal Chemistry, 47(19), 4897-4904.

Sources

Strategic Half-Life Extension: The Mechanics and Application of Cleavable FMS Linkers in Protein Therapeutics

Topic: Advantages of Cleavable FMS Linkers for Protein Therapeutics Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Development Scientists

Executive Summary

The clinical efficacy of peptide and protein therapeutics is frequently compromised by rapid renal clearance and enzymatic degradation. While traditional PEGylation extends circulation time, it often does so at the cost of steric hindrance, significantly reducing the bioactivity of the conjugate. This guide analyzes the 9-fluorenylmethoxycarbonyl (FMS) linker system—a "reversible PEGylation" strategy. Unlike enzymatic or reduction-sensitive linkers, FMS derivatives utilize a base-catalyzed, self-immolative mechanism driven purely by physiological pH. This document details the chemical causality, structural tunability, and experimental protocols required to deploy FMS linkers for controlled, sustained release of fully active native proteins.

The Pharmacokinetic Paradox: Stability vs. Potency

In protein drug development, extending half-life (

The "Reversible PEGylation" Solution: The FMS linker system resolves this paradox by acting as a temporary prodrug carrier. The conjugate circulates with the stability of a PEGylated molecule but autonomously releases the native, unmodified protein at a predictable rate.

| Feature | Stable PEGylation (Traditional) | Enzymatic Cleavable Linkers | FMS Cleavable Linkers |

| Release Mechanism | None (Permanent) | Protease-dependent (Cathepsin, etc.) | Chemical (pH-dependent |

| Bioactivity | Often reduced (1–10% of native) | High (upon release) | High (100% native protein recovered) |

| Inter-patient Variability | Low | High (Enzyme expression varies) | Low (Driven by systemic pH 7.4) |

| Design Complexity | Low | High (Sequence specificity) | Moderate (Synthetic chemistry) |

Mechanism of Action: The Chemical Timer

The core of the FMS technology is the 9-fluorenylmethoxycarbonyl scaffold. Its cleavage is not enzymatic; it is a base-catalyzed

The Kinetic Trigger

The proton at position 9 of the fluorene ring is the "trigger." Under physiological conditions (pH 7.4, 37°C), this proton is slowly extracted by blood bases (e.g., albumin, bicarbonate). The rate of this extraction—and thus the drug release rate—is determined by the acidity (

Pathway Visualization

The following diagram illustrates the transformation from the stable conjugate to the release of the native protein.

Figure 1: The self-immolative cascade of the FMS linker. The rate-determining step is the initial proton extraction at C9, governed by physiological pH.

Structural Tunability: Modulating

The power of the FMS system lies in its tunability. By adding electron-withdrawing or donating groups to the fluorene ring, researchers can precisely engineer the half-life of the conjugate.

The 2-Sulfo-FMS Variant

The most successful variant for therapeutic use is 2-sulfo-9-fluorenylmethoxycarbonyl (FMS) . The sulfonic acid group serves two critical functions:

-

Solubility: It renders the hydrophobic fluorene moiety water-soluble, preventing aggregation of the protein conjugate.

-

Kinetics: It modulates the acidity of the C9 proton to achieve a therapeutically relevant half-life.

Comparative Hydrolysis Rates (pH 7.4, 37°C):

| Linker Variant | Substituent Effect | Approx. | Application Suitability |

| Unsubstituted FMS | Baseline acidity | ~10–20 hours | Short-acting peptides |

| 2-Sulfo-FMS | Mild electron-withdrawing | ~40–100 hours | Long-acting therapeutics (Weekly) |

| Chloro-FMS | Strong electron-withdrawing | < 5 hours | Rapid release (too fast for depot) |

| Alkyl-FMS | Electron-donating | > 200 hours | Ultra-long release (potential toxicity) |

Data synthesized from Shechter et al. (2001, 2004).

Experimental Protocol: Conjugation & Validation

This protocol describes the synthesis of a PEG-FMS-Protein conjugate using the activated ester method. This approach assumes the use of a heterobifunctional reagent, such as MAL-FMS-OSu (Maleimide-FMS-Hydroxysuccinimide).

Phase 1: Preparation of the PEG-FMS Reagent

Note: While MAL-FMS-OSu can be reacted directly with the protein, it is often superior to attach the PEG carrier first to avoid crosslinking multiple proteins.

-

Reagent: Dissolve MAL-FMS-OSu in dry DMF.

-

PEGylation: React with PEG-SH (e.g., PEG40kDa-SH) in phosphate buffer (pH 6.5) for 2 hours.

-

Why pH 6.5? Specificity. At this pH, the maleimide reacts selectively with the thiol (PEG), leaving the NHS ester (OSu) intact for the subsequent protein reaction.

-

-

Purification: Desalt via size-exclusion chromatography (SEC) or dialysis to remove unreacted small molecules. Crucial: Keep buffers slightly acidic (pH 6.0) and cold (4°C) to prevent premature hydrolysis of the NHS ester.

Phase 2: Protein Conjugation (The "Loading" Step)

-

Protein Prep: Dissolve target protein (e.g., Insulin, IFN) in 0.1 M NaHCO3 (pH 8.5).

-

Reaction: Add the PEG-FMS-OSu intermediate (from Phase 1) to the protein solution at a 2:1 to 5:1 molar excess.

-

Incubation: React for 1–2 hours at 4°C.

-

Quenching: Stop reaction with 1M Glycine or dilute HCl to lower pH to 6.0 immediately.

-

Purification: Isolate the mono-PEGylated conjugate via Cation Exchange Chromatography (CEX) or SEC.

Phase 3: In Vitro Release Assay (Validation)

To verify the "reversibility" claim, you must perform a kinetic release assay.

-

Incubation: Dilute conjugate to 1 mg/mL in PBS (pH 7.4) with 0.02% NaN3 (preservative). Incubate at 37°C.

-

Sampling: Aliquot samples at t=0, 4h, 12h, 24h, 48h, 72h, 96h.

-

Analysis: Analyze via RP-HPLC.

-

Success Criteria: You should observe the decrease of the Conjugate peak and the increase of the Native Protein peak over time.

-

Calculation: Plot ln([Conjugate]) vs. time to determine

and calculate

-

Figure 2: Operational workflow for synthesizing and validating FMS-protein conjugates.

Case Study: Interferon- 2 (IFN- 2)

The efficacy of this system was definitively proven by Shechter et al. using Interferon-

-

Challenge: Native IFN-

2 has a circulatory -

FMS Application: A PEG40-FMS-IFN conjugate was synthesized.

-

Results:

-

In Vitro: The conjugate had <1% activity initially (inactive prodrug).[4]

-

Release: Upon incubation at pH 7.4, native IFN was regenerated with a

of ~98 hours .[4][5][6] -

In Vivo: A single injection maintained antiviral levels in blood for over 5 days, compared to <18 hours for the native protein.

-

Outcome: The total exposure (AUC) of active protein was significantly higher than repeated injections of the native drug.

-

References

-

Shechter, Y., et al. (2001). "Prolonging the half-life of human interferon-alpha 2 in circulation: Design, preparation, and analysis of (2-sulfo-9-fluorenylmethoxycarbonyl)7-interferon-alpha 2."[5] Proceedings of the National Academy of Sciences, 98(3), 1212–1217. [5]

-

Shechter, Y., et al. (2004). "Reversible PEGylation: a novel technology to release native interferon alpha2 over a prolonged time period." Bioconjugate Chemistry, 15(5), 1002–1009.

-

Tsubery, H., et al. (2004). "Prolonging the action of protein and peptide drugs by a novel approach of reversible polyethylene glycol modification."[7] Journal of Biological Chemistry, 279(37), 38118–38124.[7]

-

Peleg-Shulman, T., et al. (2004). "Reversible PEGylation: a novel technology to release native human growth hormone over a prolonged time period." Journal of Medicinal Chemistry, 47(20), 4897–4904.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Prolonging the half-life of human interferon-alpha 2 in circulation: Design, preparation, and analysis of (2-sulfo-9-fluorenylmethoxycarbonyl)7- interferon-alpha 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prolonging the half-life of human interferon-α2 in circulation: Design, preparation, and analysis of (2-sulfo-9-fluorenylmethoxycarbonyl)7- interferon-α2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prolonging the action of protein and peptide drugs by a novel approach of reversible polyethylene glycol modification - PubMed [pubmed.ncbi.nlm.nih.gov]

A Note on Nomenclature: Addressing "MAL-FMS-NHS"

An In-Depth Technical Guide to Maleimide-PEG-NHS Ester Crosslinkers

This guide addresses the chemistry, applications, and methodologies related to Maleimide-PEG-NHS (Mal-PEG-NHS) esters, a critical class of heterobifunctional crosslinkers. The initial topic "MAL-FMS-NHS" does not correspond to a standard chemical nomenclature in major chemical databases or supplier catalogs. It is likely that "FMS" was a mistyping of a descriptor for the linker's spacer arm, which is commonly a polyethylene glycol (PEG) chain of varying length. Therefore, this document focuses on the widely used Mal-PEG-NHS ester series, which aligns with the core functionalities implied by the original query.

Executive Summary

Maleimide-PEG-NHS esters are heterobifunctional crosslinkers integral to the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1] These reagents possess two distinct reactive moieties: a maleimide group that specifically targets sulfhydryl (thiol) groups, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines.[2] A hydrophilic polyethylene glycol (PEG) spacer separates these two reactive ends, enhancing the solubility and stability of the resulting bioconjugate while potentially reducing its immunogenicity.[3] The unique architecture of Mal-PEG-NHS esters allows for a controlled, sequential conjugation of two different molecules, a cornerstone of modern biopharmaceutical research and development.[1]

Physicochemical Properties of Representative Mal-PEG-NHS Esters

The physicochemical properties of Mal-PEG-NHS esters are crucial for calculating molar quantities in conjugation reactions and for the characterization of the final conjugates. These properties vary based on the length of the PEG spacer.

| Property | Mal-PEG2-NHS ester | Mal-PEG4-NHS ester | Mal-PEG12-NHS ester | Mal-PEG24-NHS ester |

| CAS Number | 1433997-01-3[4] | 955094-26-5 (similar structure)[5] | 756525-92-5[6] | 2226733-37-3[7] |

| Molecular Formula | C₁₅H₁₈N₂O₈[4] | C₁₈H₂₃N₃O₉[5] | C₃₈H₆₃N₃O₁₉[6] | C₆₂H₁₁₁N₃O₃₁[7] |

| Molecular Weight | 354.31 g/mol [4] | 425.39 g/mol [5] | 839.96 g/mol [6] | 1394.5 g/mol [7] |

| Purity | ≥95%[4] | > 98%[5] | > 98%[6] | Not Specified |

| Solubility | Soluble in DMSO and DMF[8] | Soluble in Methylene chloride, Acetonitrile, DMAC or DMSO[5] | Soluble in Methylene chloride, Acetonitrile, DMAC or DMSO[6] | Not Specified |

| Storage | 4°C | -20°C with desiccant; moisture-sensitive[5] | -20°C with desiccant; moisture-sensitive[6] | Not Specified |

Reaction Mechanism: A Tale of Two Ends

The utility of Mal-PEG-NHS esters lies in their two distinct reactive groups that enable a controlled, two-step conjugation process.[1]

NHS Ester Reaction with Primary Amines

The N-hydroxysuccinimide ester reacts with primary amines (-NH₂), such as those found on the side chains of lysine residues in antibodies and other proteins. This reaction forms a stable amide bond and is optimally carried out in a buffer with a pH of 7.2-8.5.[1][3] In aqueous solutions, the NHS ester is susceptible to hydrolysis, a competing reaction whose rate increases with pH.[8] Therefore, it is crucial to perform the amine conjugation step promptly after dissolving the reagent.[8]

Maleimide Reaction with Thiols

The maleimide group specifically reacts with sulfhydryl groups (-SH), such as those on cysteine residues, via a Michael addition reaction to form a stable thioether bond.[2][6] This reaction is most efficient at a pH of 6.5-7.5.[3][6] At pH values above 7.5, the maleimide ring can undergo hydrolysis to form an unreactive maleamic acid, and primary amines can compete with thiols for reaction with the maleimide group.[2][6]

Caption: Two-step bioconjugation workflow using Mal-PEG-NHS ester.

Applications in Research and Drug Development

The primary application of Mal-PEG-NHS esters is in the development of antibody-drug conjugates (ADCs).[1] In this context, the NHS ester end of the linker is first reacted with lysine residues on a monoclonal antibody. Subsequently, the maleimide end is used to conjugate a thiol-containing cytotoxic drug.[1] Beyond ADCs, these versatile crosslinkers are employed in various other bioconjugation applications, including:

-

Protein-Peptide Conjugation: Linking proteins to peptides for various research applications.[6]

-

Immobilization of Proteins: Attaching proteins to surfaces or beads for assays or purification.[6]

-

Development of Biosensors: Creating novel diagnostic and research tools.[6]

-

Surface Coating of Nanoparticles: Modifying nanoparticles for targeted drug delivery and imaging.[6]

The inclusion of the PEG spacer is a key advantage, as it enhances the solubility of the resulting conjugate, reduces aggregation, and can decrease immunogenicity.[3]

Experimental Protocol: A Two-Step Conjugation

The following is a general, two-step protocol for the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using a Mal-PEG-NHS ester. Optimal reaction conditions, such as the molar excess of the linker and incubation times, may need to be determined empirically for each specific application.[1][3]

Materials and Reagents

-

Protein A (to be modified)

-

Thiol-containing molecule B

-

Mal-PEG-NHS ester

-

Amine Reaction Buffer (e.g., 50 mM sodium borate, pH 8.5)

-

Thiol Reaction Buffer (e.g., PBS with 10 mM EDTA, pH 7.2)

-

Quenching Reagent (e.g., Tris-HCl or Glycine, pH 7.4)

-

Anhydrous DMSO or DMF

-

Desalting columns or dialysis equipment[3]

Step 1: Reaction of NHS Ester with Protein A

-

Protein Preparation: Prepare Protein A at a concentration of 1-10 mg/mL in the Amine Reaction Buffer.[3]

-

Crosslinker Preparation: Equilibrate the vial of Mal-PEG-NHS ester to room temperature before opening to prevent moisture condensation.[1][8] Prepare a stock solution of the crosslinker (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein A solution.[3][8] The final concentration of the organic solvent should not exceed 10% to maintain protein solubility.[3][8]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[3]

-

Purification: Remove excess, non-reacted crosslinker using a spin desalting column or dialysis equilibrated with the Thiol Reaction Buffer.[3] This step also serves to exchange the protein into the optimal buffer for the subsequent thiol reaction.[3]

Step 2: Reaction of Maleimide with Thiol-Containing Molecule B

-

Conjugation Reaction: Add the maleimide-activated Protein A (from Step 1) to the thiol-containing Molecule B solution. A 1:1 to 1.5:1 molar ratio of maleimide-protein to thiol-molecule is a good starting point.[3]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.[3]

-

Quenching the Reaction (Optional): To cap any unreacted maleimide groups, a quenching reagent such as cysteine or 2-mercaptoethanol can be added.[1]

-

Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted molecules.

Caption: Detailed workflow for a two-step bioconjugation protocol.

Storage and Stability

Mal-PEG-NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant.[1][8] It is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[1][8] Stock solutions of the crosslinker should be prepared fresh in an anhydrous organic solvent and used immediately.[8] Do not store the reagent in solution.[8] The stability of medicinal products, including bioconjugates, is critical and is influenced by environmental factors such as temperature, air, light, and humidity.[9] Proper storage in original or appropriate containers is essential to maintain the integrity of the product.[10]

Characterization of the Conjugate

After synthesis, it is essential to characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and to confirm the purity and stability of the product. Techniques such as mass spectrometry can be invaluable for this purpose.[11][12] Mass spectrometry is a powerful analytical tool in the pharmaceutical industry for the characterization and quality control of both small molecule drugs and biologics.[12]

Conclusion

Maleimide-PEG-NHS esters are powerful and versatile tools in the field of bioconjugation. Their heterobifunctional nature allows for controlled, sequential reactions, which are essential for the construction of complex biomolecules like antibody-drug conjugates. A thorough understanding of their chemical properties, reaction mechanisms, and proper handling is paramount to achieving successful and reproducible results in research and drug development.

References

-

PubChem. Mal-PEG24-NHS ester | C62H111N3O31 | CID 89408683. [Link]

-

Netpharmalab. Mass Spectrometry in Drug Development Applications. [Link]

-

Drug Target Review. Mass spectrometry applications for drug discovery and development. [Link]

-

Bio-Techne. Conjugation Protocol for Amine Reactive Dyes. [Link]

-

Specialist Pharmacy Service. STORAGE, STABILITY AND IN-USE SHELF-LIFE GUIDELINES FOR NON-STERILE MEDICINES. [Link]

-

MSF Medical Guidelines. Drug quality and storage. [Link]

-

Technology Networks. Mass Spectrometry Imaging in Pharmaceutical Development. [Link]

-

Almac Group. The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. [Link]

-

NHS England. Health Building Note 14-02 – Medicines storage in clinical areas. [Link]

-

GOV.UK. Introducing new medicines in the NHS in the UK - pathway. [Link]

-

NHS Dorset. MEDICINES STANDARD E1: STORAGE & SAFE CUSTODY OF MEDICINES. [Link]

-

PMC. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Mal-PEG24-NHS ester | C62H111N3O31 | CID 89408683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]

- 10. nhsdorset.nhs.uk [nhsdorset.nhs.uk]

- 11. netpharmalab.es [netpharmalab.es]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

The MAL-FMS-NHS Prodrug Strategy: A Technical Guide to Reversible Bioconjugation and Predictable Pharmacokinetics

Executive Summary

The development of peptide and small-molecule therapeutics is frequently hindered by rapid renal clearance, proteolytic degradation, and narrow therapeutic windows. While traditional PEGylation extends circulatory half-life, it often permanently sterically hinders the drug's active site, drastically reducing receptor binding affinity and biological efficacy.

The MAL-FMS-NHS (Maleimide-2-sulfo-9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide) prodrug strategy resolves this paradox. By functioning as a heterobifunctional, cleavable linker, MAL-FMS-NHS enables "reversible PEGylation" or carrier conjugation[1]. The resulting prodrug is biologically inactive during circulation but undergoes spontaneous, strictly pH-dependent hydrolysis to release the fully native, unmodified therapeutic agent at a predictable rate[2]. This guide deconstructs the chemical architecture, mechanistic pathways, and self-validating experimental workflows required to engineer FMS-based prodrugs.

Chemical Architecture and the FMS Advantage

The MAL-FMS-NHS linker is engineered with three distinct functional domains, each serving a precise chemical purpose:

-

NHS Ester (N-hydroxysuccinimide): An amine-reactive moiety that forms a stable amide bond with primary amines on the therapeutic agent (e.g., the N-terminus or lysine side chains).

-

MAL (Maleimide): A thiol-reactive moiety designed to undergo a Michael addition with sulfhydryl groups, allowing for the attachment of half-life extension carriers like PEG-SH or thiol-modified albumin[1].

-

FMS Core (2-sulfo-9-fluorenylmethoxycarbonyl): The critical cleavable engine. While traditional Fmoc (9-fluorenylmethoxycarbonyl) is highly hydrophobic and induces protein aggregation, the FMS core incorporates a sulfonate group (

). This sulfonation drastically enhances aqueous solubility, making it viable for systemic physiological administration without altering the cleavage kinetics[3].

Mechanism of Action: The Predictability of Beta-Elimination

Unlike enzymatically cleavable linkers (e.g., Val-Cit), which suffer from patient-to-patient variability based on protease expression, the FMS linker is cleaved via a spontaneous, non-enzymatic

At physiological conditions (pH 7.4, 37°C), the slightly basic environment causes the slow abstraction of the highly acidic proton at the 9-position of the fluorene ring. This triggers an electron cascade that collapses the carbamate bond. The reaction yields three products: carbon dioxide, a biologically inert PEG-FMS-fulvene byproduct, and the fully active, native therapeutic amine[1].

Non-enzymatic beta-elimination release mechanism of FMS prodrugs.

Pharmacokinetic Profiling

Because the

Table 1: Pharmacokinetic Profiles of FMS-Conjugated Prodrugs

| Therapeutic Agent | Conjugate Architecture | In Vitro Release | Clinical/Therapeutic Implication | Reference |

| Bleomycin | FMS-Bleomycin | 17 ± 1 h | Converts highly toxic antibiotic into an inactive prodrug, widening the therapeutic window. | [2] |

| Gentamicin | 8.0 ± 0.2 h | Enables linear regeneration of antibacterial potency over time. | ||

| Insulin | ~14 h (in vivo) | Administered at high doses without immediate hypoglycemia; provides sustained basal control. | [3] | |

| Interferon- | 65 h | Prolongs antiviral activity, drastically reducing required injection frequency. | [4] |

Synthesis and Conjugation Workflow

The heterobifunctional nature of MAL-FMS-NHS requires a strict, two-stage conjugation workflow to prevent cross-reactivity and ensure high yields.

Workflow for synthesizing MAL-FMS-NHS prodrug conjugates.

Protocol A: Two-Stage Prodrug Synthesis

Objective: Conjugate a peptide drug to a PEG-SH carrier via MAL-FMS-NHS.

Stage 1: NHS-Amine Coupling

-

Dissolve the peptide in 100 mM Sodium Phosphate buffer, pH 7.2.

-

Add a 1.5x molar excess of MAL-FMS-NHS (dissolved in anhydrous DMSO) dropwise.

-

Incubate at room temperature for 1 hour under gentle agitation.

-

Causality & Rationale: The pH is strictly maintained at 7.2. At this pH, a sufficient fraction of the peptide's primary amines are unprotonated and nucleophilic, while the competing hydrolysis of the NHS ester by water is minimized. Amine-containing buffers (e.g., Tris or Glycine) are strictly prohibited as they will competitively consume the NHS ester.

Stage 2: Maleimide-Thiol Click Reaction

-

Purify the MAL-FMS-Drug intermediate via Size Exclusion Chromatography (SEC) to remove unreacted linker.

-

Adjust the buffer of the intermediate to pH 6.5.

-

Add a 1.2x molar excess of PEG-SH. Incubate for 2 hours at room temperature.

-

Causality & Rationale: The pH is lowered to 6.5 for the thiol conjugation. Maleimides are highly specific for sulfhydryl groups at pH 6.5–7.0. If the pH exceeds 7.5, maleimides become promiscuous and can undergo unwanted Michael additions with primary amines, leading to irreversible cross-linking and polymerization.

Experimental Validation Protocols (E-E-A-T)

To ensure scientific integrity, the synthesized prodrug must be validated through a self-correcting analytical framework.

Protocol B: In Vitro Hydrolysis Kinetics & Self-Validation

Objective: Quantify the

-

Incubation: Dissolve the purified PEG-FMS-Drug prodrug in 1x PBS (pH 7.4) at a concentration of 1 mg/mL. Incubate in a physiological thermoshaker at 37°C.

-

Time-Course Sampling & Quenching: Extract 50 µL aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 16, 24, 48 hours). Immediately quench the reaction by adding 5 µL of 10% Trifluoroacetic acid (TFA) to drop the pH to ~5.0.

-

Causality & Rationale: The

-elimination is base-catalyzed. Dropping the pH to 5.0 instantly protonates the fluorene ring, halting the cleavage reaction. This ensures that the HPLC analysis accurately reflects the exact state of the prodrug at the moment of sampling, preventing artificially inflated release metrics during queue times in the autosampler.

-

-

Orthogonal HPLC Analysis: Inject the quenched samples into a Reverse-Phase HPLC (RP-HPLC) system.

-

Self-Validation Checkpoint (Mass Balance): The protocol is self-validating if, and only if, the stoichiometric decrease in the Area Under the Curve (AUC) of the prodrug peak perfectly matches the increase in the AUC of the free drug peak. If the combined mass balance deviates by >5%, it indicates that side reactions (e.g., peptide degradation or irreversible aggregation) are occurring, invalidating the prodrug design.

-

-

Bioactivity Confirmation: Collect the released free drug fraction via HPLC and subject it to an in vitro receptor binding assay (or relevant bioassay). The released drug must exhibit ≥99% of the biological activity of the native, unmodified control drug, proving that the FMS cleavage leaves no residual chemical scars[5].

References

-

[2-Sulfo-9-fluorenylmethoxycarbonyl]3-exendin-4-a long-acting glucose-lowering prodrug. Biochemical and Biophysical Research Communications (NIH).5

-

Converting bleomycin into a prodrug that undergoes spontaneous reactivation under physiological conditions. Toxicology and Applied Pharmacology (NIH).2

-

N-[(2-Sulfo)-9-fluorenylmethoxycarbonyl]3-gentamicin C1 Is a Long-Acting Prodrug Derivative. Journal of Medicinal Chemistry (ACS Publications).6

-

A Novel Approach for a Water-Soluble Long-Acting Insulin Prodrug: Design, Preparation, and Analysis of [(2-Sulfo)-9-fluorenylmethoxycarbonyl]3-insulin. Journal of Medicinal Chemistry (ACS Publications).3

-

Publications | Gideon Schreiber Lab. Weizmann Institute of Science.4

-

US Patent: Reversible pegylated drugs. Google Patents / Googleapis.1

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Converting bleomycin into a prodrug that undergoes spontaneous reactivation under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Publications | Gideon Schreiber Lab [weizmann.ac.il]

- 5. [2-Sulfo-9-fluorenylmethoxycarbonyl]3-exendin-4-a long-acting glucose-lowering prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Two-Step Reversible PEGylation Synthesis Methods

Introduction: Overcoming the "PEG Dilemma" with Reversible PEGylation

Polyethylene glycol (PEG) has become the polymer of choice for modifying therapeutic molecules, a process known as PEGylation.[1][2] This modification offers significant pharmacological advantages, including improved drug solubility, extended circulation half-life, and reduced immunogenicity.[1][3] However, the permanent attachment of PEG chains can lead to the "PEG dilemma," where the bulky polymer shield, while protecting the drug, can also hinder its interaction with target cells and impede its ultimate therapeutic efficacy.[4]

Reversible PEGylation has emerged as an elegant solution to this challenge.[1] By linking PEG to a biomolecule via a cleavable bond, the protective properties of PEG can be exploited during systemic circulation, while allowing for the release of the unmodified, fully active therapeutic at the target site in response to specific physiological triggers.[5][6] This "smart switch" approach enhances the therapeutic index by maximizing efficacy at the site of action while minimizing systemic side effects.[7]

This guide provides detailed application notes and protocols for two distinct and widely applicable two-step reversible PEGylation strategies: pH-sensitive PEGylation via hydrazone linkage and redox-responsive PEGylation via disulfide linkage.

I. pH-Sensitive Reversible PEGylation: The Hydrazone Linkage

Hydrazone bonds are a popular choice for pH-sensitive drug delivery systems due to their relative stability at physiological pH (7.4) and their susceptibility to hydrolysis in the mildly acidic environments characteristic of tumor tissues and endosomal compartments (pH 5.0-6.5).[5][8][9] The synthesis of a pH-sensitive PEG-conjugate via a hydrazone linker is a two-step process that involves the separate functionalization of the PEG polymer and the target molecule, followed by their conjugation.

Scientific Principle

The formation of a hydrazone bond occurs through the condensation reaction between a hydrazide group (-CO-NH-NH₂) and a carbonyl group (an aldehyde or a ketone).[10] In this two-step PEGylation strategy, the PEG polymer is first modified to introduce a hydrazide moiety. Concurrently, the target biomolecule is functionalized to present an aldehyde or ketone group. The two modified molecules are then reacted together to form the pH-labile hydrazone linkage. The rate of hydrolysis of the resulting hydrazone bond can be tuned based on the electronic properties of the substituents near the linkage.[5]

Experimental Workflow: pH-Sensitive PEGylation

Caption: Workflow for pH-sensitive PEGylation via hydrazone linkage.

Detailed Protocol: pH-Sensitive PEGylation of a Model Protein

This protocol describes the PEGylation of a model protein that has been modified to contain an aldehyde group.

Materials

-

mPEG-SH (methoxy-PEG-thiol)

-

4-Succinimidyl 4-formylbenzoate (SFB)

-

Model protein with accessible primary amine groups

-

Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF)

-

Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.5

-

Dialysis tubing (appropriate MWCO)

-

Size Exclusion Chromatography (SEC) column[]

-

HPLC system with UV detector[7]

Protocol

Step 1a: Synthesis of Aldehyde-Modified Protein

-

Dissolve the model protein in PBS (pH 7.4) to a final concentration of 5-10 mg/mL.

-

Dissolve SFB in anhydrous DMF to prepare a 10-fold molar excess stock solution relative to the protein.

-

Slowly add the SFB solution to the stirring protein solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Remove the unreacted SFB and by-products by dialysis against PBS (pH 7.4).

Step 1b: Synthesis of mPEG-Hydrazide

-

A detailed synthesis of acyl hydrazide-PEG derivatives involves reacting mPEG-SH with a maleimido acyl hydrazide linker such as MPBH in the presence of a base like triethylamine.[5]

-

Dissolve mPEG-SH and a 1.5-molar excess of the acyl hydrazide linker in an anhydrous solvent like methanol containing a 5-molar excess of triethylamine over the lipid.[5]

-

The reaction is typically performed at room temperature under an inert atmosphere (e.g., argon) for 8 hours.[5]

-

The resulting mPEG-hydrazide is purified to remove excess reagents, often by precipitation or chromatography.

Step 2: Conjugation of mPEG-Hydrazide to Aldehyde-Modified Protein

-

Dissolve the aldehyde-modified protein and a 10 to 20-fold molar excess of mPEG-hydrazide in PBS (pH 7.0-7.4).

-

Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.

-

The reaction progress can be monitored by SDS-PAGE, looking for a shift in the molecular weight of the protein band.

Purification of the PEG-Protein Conjugate

-

The reaction mixture will contain the desired conjugate, unreacted protein, and excess PEG-hydrazide.

-

Purify the conjugate using Size Exclusion Chromatography (SEC) to separate the higher molecular weight conjugate from the unreacted components.[]

-

Alternatively, Ion Exchange Chromatography (IEX) can be used, as the PEGylation can alter the surface charge of the protein.[][12]

Characterization and Verification of pH-Sensitivity

-

¹H NMR: Confirm the formation of the hydrazone linkage by identifying characteristic proton signals.[5]

-

HPLC Analysis: Use reverse-phase HPLC to assess the purity of the conjugate.[7] To verify pH-sensitivity, incubate the conjugate in buffers of pH 7.4 and pH 5.5 at 37°C.[5] Aliquots are taken at different time points and analyzed by HPLC. A decrease in the peak corresponding to the conjugate and the appearance of a peak for the released protein over time at pH 5.5, but not at pH 7.4, confirms the pH-labile nature of the linkage.[5]

| Parameter | Recommended Value/Range | Rationale |

| pH for Conjugation | 7.0 - 7.4 | Optimal for hydrazone bond formation. |

| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | A molar excess of PEG drives the reaction to completion.[13] |

| Reaction Time | 4 - 16 hours | Dependent on the reactivity of the specific protein and PEG derivative. |

| Reaction Temperature | 4°C to 25°C | Milder temperatures can help maintain protein stability. |

II. Redox-Responsive Reversible PEGylation: The Disulfide Linkage

The intracellular environment, particularly within tumor cells, has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the bloodstream.[] This differential provides a trigger for redox-responsive drug delivery systems. Disulfide bonds (-S-S-) are stable in the oxidative environment of the circulation but are readily cleaved in the presence of high GSH concentrations, making them excellent linkers for intracellular drug release.[]

Scientific Principle

The two-step synthesis for redox-responsive PEGylation typically involves first activating a PEG polymer with a thiol-reactive group that contains a disulfide bond, such as a pyridyl disulfide group. This activated PEG is then reacted with a free thiol (sulfhydryl) group on a protein or peptide. This reaction proceeds via a thiol-disulfide exchange, forming a new disulfide bond between the PEG and the biomolecule.

Experimental Workflow: Redox-Responsive PEGylation

Caption: Workflow for redox-responsive PEGylation via disulfide linkage.

Detailed Protocol: Redox-Responsive PEGylation of a Cysteine-Containing Peptide

This protocol outlines the PEGylation of a peptide with a free cysteine residue using a maleimide-PEG-SS-linker as an example of a thiol-reactive PEG.

Materials

-

Maleimide-PEG-SS-NHS ester (or other heterobifunctional PEG with a disulfide bond)

-

Cysteine-containing peptide

-

Conjugation Buffer: Phosphate buffer (100 mM), NaCl (150 mM), pH 7.2, degassed.[4]

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: L-cysteine or 2-mercaptoethanol

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Dialysis or desalting columns[4]

-

SDS-PAGE apparatus

-

Mass Spectrometer

Protocol

Step 1: Preparation of the Thiol-Containing Peptide

-

Dissolve the cysteine-containing peptide in the degassed Conjugation Buffer to a concentration of 1-5 mg/mL.

-